![molecular formula C16H15F3N2O2S2 B12625734 1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)
1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone is a complex organic compound that features a thiomorpholine ring, a trifluoromethoxyphenyl group, and a thiazole ring
Preparation Methods
The synthesis of 1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone can be achieved through a microwave-supported one-pot reaction. This method involves the use of a solid base, such as magnesium oxide, and an eco-friendly solvent like ethanol. The reaction is catalyzed by the solid base and is completed within a shorter time frame compared to conventional methods . The yield of the reaction ranges from 55% to 76%, and the structures of the final products are confirmed using IR, 1H-NMR, 13C-NMR, and MS analyses .
Chemical Reactions Analysis
1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone can be compared with other similar compounds, such as:
- 1-Thiomorpholin-4-ylmethyl-1H-indole-2,3-dione
- 1-(Thiomorpholin-4-yl)propan-1-one
- 1-(Methylsulfonyl)piperidin-4-yl)methanol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C16H15F3N2O2S2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-thiomorpholin-4-yl-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C16H15F3N2O2S2/c17-16(18,19)23-12-3-1-11(2-4-12)15-20-10-13(25-15)9-14(22)21-5-7-24-8-6-21/h1-4,10H,5-9H2 |
InChI Key |
VTLWFSBURAEJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)
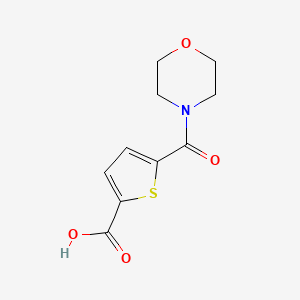
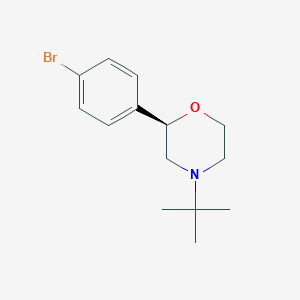
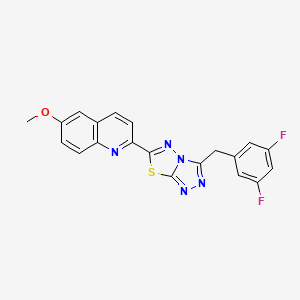


![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
![[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12625725.png)
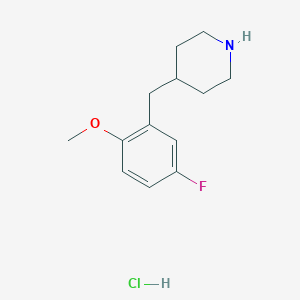
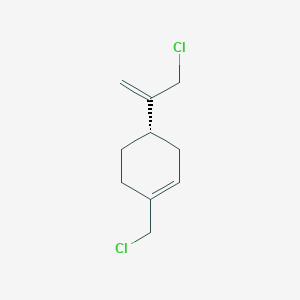
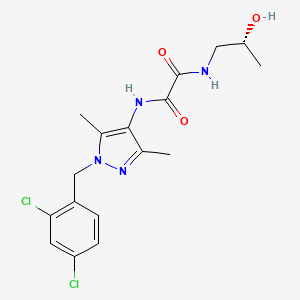
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
